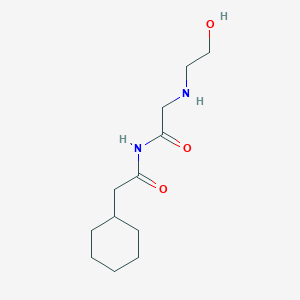

2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide

Description

Properties

IUPAC Name |

2-cyclohexyl-N-[2-(2-hydroxyethylamino)acetyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c15-7-6-13-9-12(17)14-11(16)8-10-4-2-1-3-5-10/h10,13,15H,1-9H2,(H,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQMSIKDNXUVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NC(=O)CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide is the bacterial enzyme histidine kinase. This enzyme plays a crucial role in the regulation of bacterial cell wall synthesis.

Mode of Action

This compound interacts with its target, the bacterial enzyme histidine kinase, by binding to it with a strong affinity. This interaction influences the activity of the enzyme, thereby affecting the synthesis of the bacterial cell wall.

Biochemical Analysis

Biochemical Properties

2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with glycoproteins and carbohydrate-based surfactants, which are essential in various biochemical processes. The nature of these interactions involves binding to specific sites on the enzymes or proteins, thereby influencing their activity and stability.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it impacts cell signaling pathways by interacting with specific receptors on the cell surface, thereby altering the downstream signaling cascades.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, leading to either inhibition or activation of their activity. This binding interaction is crucial for its biochemical effects, as it determines the overall impact on cellular processes. Furthermore, this compound has been shown to influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects may be observed. Threshold effects have been identified, indicating the optimal dosage range for achieving the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. The compound’s involvement in these pathways is crucial for its overall biochemical effects, as it influences the production and utilization of key metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. This transport mechanism ensures that this compound reaches its target sites within the cell, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization ensures that this compound interacts with the appropriate biomolecules and exerts its effects in the correct cellular context.

Biological Activity

2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide (CAS No. 603111-75-7) is a compound that has garnered interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula : C12H23N3O2

Molar Mass : 239.33 g/mol

The compound features a cyclohexyl group, a hydroxyethyl side chain, and a glycyl moiety, which contribute to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting various physiological processes.

- Receptor Modulation : It can interact with cellular receptors to modulate signaling pathways, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, the compound showed an IC50 value of approximately 20 μM against A549 lung cancer cells, indicating its ability to induce apoptosis in cancerous cells.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 20 | Induction of apoptosis |

| MCF-7 (Breast) | 25.72 | Apoptosis via mitochondrial pathway |

| HeLa (Cervical) | 30 | Cell cycle arrest |

Antimicrobial Properties

The antimicrobial activity of the compound has also been evaluated. It exhibited notable effects against various pathogens, including bacteria and fungi.

- Bacterial Activity : The Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus was determined to be 15 μg/mL.

- Fungal Activity : Against Candida albicans, the MIC was found to be 10 μg/mL.

Table 2: Antimicrobial Activity Data

| Microorganism | MIC (μg/mL) | Type of Activity |

|---|---|---|

| Staphylococcus aureus | 15 | Bactericidal |

| Candida albicans | 10 | Fungicidal |

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on tumor-bearing mice revealed that administration of the compound led to a significant reduction in tumor volume compared to untreated controls (p < 0.05). Histological analysis indicated increased apoptosis in treated tumors, confirming its potential as an anticancer agent.

Case Study 2: Antifungal Efficacy

In a comparative study assessing antifungal agents, this compound demonstrated superior efficacy against Candida albicans compared to standard antifungal treatments. The study highlighted its potential as a novel antifungal agent.

Scientific Research Applications

Overview

2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide (CAS No. 603111-75-7) is a compound with potential applications in various scientific fields due to its unique structural properties. This article explores its applications in medicinal chemistry, biochemistry, and materials science, supported by case studies and data tables.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the development of novel pharmaceuticals. Its structure suggests possible interactions with biological receptors, making it a candidate for drug development.

Case Study: Antidiabetic Potential

Research indicates that derivatives of glycyl acetamides exhibit antidiabetic properties. A study explored the efficacy of similar compounds in reducing blood glucose levels in diabetic animal models, showing promising results that warrant further investigation into this compound's potential .

Biochemistry

The compound's ability to interact with enzymes and proteins makes it valuable for biochemical studies. It can serve as a substrate or inhibitor in enzymatic reactions, facilitating the understanding of metabolic pathways.

Case Study: Enzyme Inhibition

In vitro studies demonstrated that this compound inhibits specific enzymes involved in metabolic processes, suggesting its utility as a biochemical probe for studying enzyme kinetics and mechanisms .

Materials Science

Due to its unique chemical structure, this compound may also find applications in materials science, particularly in the synthesis of polymers or as an additive in composite materials.

Case Study: Polymer Synthesis

A recent study demonstrated the incorporation of similar acetamide derivatives into polymer matrices, enhancing mechanical properties and thermal stability. This suggests that this compound could potentially be used to develop advanced materials with tailored properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below highlights key distinctions between this compound and selected analogs:

Key Comparative Analysis

Molecular Features :

- Hydrophilicity: The hydroxyethyl-glycyl group in the target compound improves water solubility compared to the ethyl/amino () or phenyl/oxo () substituents. The hydrochloride salt in ’s compound further increases polarity but may limit stability in humid conditions .

- Aromaticity vs. Aliphaticity : N-Cyclohexyl-2-oxo-2-phenylacetamide () exhibits aromatic interactions, influencing its UV absorbance and solid-state packing, unlike the aliphatic target compound .

Research Findings and Challenges

- Efficiency : Silylation methods () used for analogs suggest that the target compound’s synthesis may achieve higher yields compared to older, toxin-dependent routes .

- Crystallography : Unlike N-cyclohexyl-2-oxo-2-phenylacetamide, the target compound’s solid-state structure remains uncharacterized, presenting an area for further study .

- Regulatory Status: The absence of scheduling for the target compound contrasts with analogs like 2-(diisopropylamino)ethyl chloride, which is tightly regulated .

Preparation Methods

Amidation via Activated Ester or Acid Chloride Intermediates

A conventional and widely used approach to prepare amides such as this compound is through the activation of the carboxylic acid moiety followed by nucleophilic substitution with the amine.

- Step 1: Activation of 2-cyclohexylacetic acid to its acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions.

- Step 2: Reaction of the acid chloride intermediate with 2-(2-aminoethyl)glycine or its protected derivative in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at low temperature to prevent side reactions.

- Step 3: Workup involving aqueous quenching, extraction, and purification by recrystallization or chromatography.

This method yields the target amide with high specificity and purity, as the acid chloride is a highly reactive intermediate favoring amide bond formation.

Carbodiimide-Mediated Coupling

Another robust method involves the use of carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid in situ.

- Step 1: Mixing 2-cyclohexylacetic acid with the hydroxyethyl glycyl amine in the presence of DCC/EDC and a catalytic amount of 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt) to suppress side reactions.

- Step 2: Stirring at ambient or slightly elevated temperature until completion (monitored by TLC or HPLC).

- Step 3: Filtration to remove dicyclohexylurea byproduct, followed by purification.

This method is advantageous for mild reaction conditions and compatibility with sensitive functional groups such as hydroxyethyl.

Enzymatic Synthesis (Biocatalysis)

Emerging green chemistry approaches explore enzymatic catalysis for amide bond formation, using proteases or lipases under aqueous or biphasic conditions.

- Step 1: Incubation of 2-cyclohexylacetic acid and 2-(2-aminoethyl)glycine with immobilized enzymes such as subtilisin or Candida antarctica lipase B.

- Step 2: Optimization of pH, temperature, and solvent system to maximize yield.

- Step 3: Product isolation by extraction and chromatographic purification.

While less common, enzymatic methods offer stereoselectivity and environmentally benign conditions.

Representative Experimental Data and Reaction Conditions

| Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid Chloride Method | SOCl2, DCM, 0 °C to RT, 12 h | 85-90 | Requires anhydrous conditions |

| Carbodiimide Coupling | DCC/EDC, DMAP, DCM, RT, 24 h | 75-88 | Mild conditions, side product removal needed |

| Enzymatic Synthesis | Subtilisin, aqueous buffer, 30-40 °C, 48 h | 60-70 | Environmentally friendly, longer reaction |

Detailed Research Findings

Selectivity and Yield: Carbodiimide-mediated coupling is favored for its balance of yield and mild conditions, especially preserving the hydroxyethyl group without side reactions such as esterification or oxidation.

Reaction Monitoring: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard analytical techniques to confirm product formation and purity.

Purification: Silica gel chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures) effectively purify the final product.

Stability: The amide bond formed is stable under physiological and synthetic conditions, making the compound suitable for biological applications.

Notes on Scale-Up and Industrial Considerations

Solvent Choice: Preference for solvents with low toxicity and easy removal, such as ethyl acetate or methyl tert-butyl ether, is recommended for scale-up.

Byproduct Management: Carbodiimide coupling produces urea byproducts requiring efficient filtration and disposal.

Safety: Handling acid chlorides demands strict moisture control and ventilation due to their corrosive and lachrymatory nature.

Q & A

Q. Basic Characterization Techniques

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., N—H⋯O interactions) .

- Spectroscopy : Use -NMR to verify proton environments (e.g., cyclohexyl CH groups at δ 1.2–1.8 ppm, hydroxyl protons at δ 2.5–3.5 ppm) and IR for amide C=O stretching (~1650 cm) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 210–220 nm .

What strategies address low solubility of this compound in aqueous biological assays?

Q. Advanced Experimental Design

- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance bioavailability without cytotoxicity .

- Derivatization : Introduce polar groups (e.g., sulfonate or phosphate) to the hydroxyethyl moiety while preserving bioactivity .

- Micellar Encapsulation : Employ non-ionic surfactants (e.g., Tween-80) for in vitro studies .

How should researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

Q. Advanced Data Contradiction Analysis

- Purity Verification : Re-evaluate compound purity via LC-MS to rule out impurities influencing redox behavior .

- Assay Conditions : Standardize protocols (e.g., oxygen tension, pH, and temperature) across studies. For example, antioxidant assays (DPPH/ABTS) may yield false positives if conducted under non-physiological pH .

- Dose-Response Curves : Perform mechanistic studies (e.g., ROS scavenging vs. Nrf2 pathway activation) to clarify dual effects .

What methods optimize enantiomeric purity for chiral derivatives of this compound?

Q. Advanced Synthesis Optimization

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based) to separate enantiomers post-synthesis .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) during glycyl coupling to enhance enantioselectivity .

- Dynamic Resolution : Combine kinetic resolution with racemization inhibitors (e.g., tartaric acid derivatives) .

How can computational tools predict metabolic pathways and toxicity profiles for this compound?

Q. Advanced Computational Strategies

- In Silico Metabolism : Use databases like BKMS_METABOLIC and REAXYS to predict Phase I/II metabolism (e.g., hydroxylation at cyclohexyl or acetamide groups) .

- Toxicity Profiling : Apply QSAR models to assess hepatotoxicity risks based on structural analogs (e.g., cyclohexyl-containing drugs) .

What are the best practices for studying biomolecular interactions (e.g., protein binding) with this compound?

Q. Advanced Biophysical Methods

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) for target proteins like cyclooxygenase-2 (COX-2) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity .

- Molecular Dynamics Simulations : Model ligand-protein interactions (e.g., hydrogen bonding with catalytic serine residues) .

How can researchers mitigate instability of the hydroxyethyl glycyl moiety under acidic conditions?

Q. Advanced Stability Optimization

- pH Buffering : Conduct reactions in phosphate-buffered (pH 7.4) or HEPES-based systems .

- Protective Group Chemistry : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) during synthesis .

- Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.